molecular formula C16H16FNO B5348554 N-(2-fluorobenzyl)-2-(4-methylphenyl)acetamide

N-(2-fluorobenzyl)-2-(4-methylphenyl)acetamide

Cat. No. B5348554
M. Wt: 257.30 g/mol
InChI Key: MITFTEFSLRYZSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorobenzyl)-2-(4-methylphenyl)acetamide, also known as FUB-AMB, is a synthetic cannabinoid that has gained attention in recent years due to its potential applications in scientific research. FUB-AMB has been found to interact with the cannabinoid receptors in the brain and has been shown to have effects similar to those of other cannabinoids such as THC.

Mechanism of Action

N-(2-fluorobenzyl)-2-(4-methylphenyl)acetamide acts as an agonist at the CB1 and CB2 receptors in the brain, which are part of the endocannabinoid system. This system plays a role in regulating various physiological processes such as pain, mood, appetite, and sleep. When this compound binds to these receptors, it can produce a range of effects including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which is associated with feelings of pleasure and reward. It has also been found to decrease GABA release, which can lead to increased excitability in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-fluorobenzyl)-2-(4-methylphenyl)acetamide in lab experiments is that it has a high affinity for the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. However, one limitation is that its effects on the brain are not fully understood, and it may have unpredictable effects in different experimental conditions.

Future Directions

There are many potential future directions for research on N-(2-fluorobenzyl)-2-(4-methylphenyl)acetamide. One area of interest is in investigating its potential therapeutic applications, particularly in the treatment of pain, anxiety, and other neurological disorders. Another area of interest is in studying its effects on the brain and how it interacts with other neurotransmitter systems. Additionally, further research is needed to fully understand the potential risks and limitations of using this compound in scientific research.

Synthesis Methods

The synthesis of N-(2-fluorobenzyl)-2-(4-methylphenyl)acetamide involves the reaction of 2-fluorobenzyl chloride with 4-methylphenylacetone in the presence of a base such as potassium carbonate. The resulting product is then purified using chromatography to obtain the final compound.

Scientific Research Applications

N-(2-fluorobenzyl)-2-(4-methylphenyl)acetamide has been used in scientific research to study the effects of cannabinoids on the brain and to investigate the potential therapeutic applications of cannabinoids. It has been found to have a high affinity for the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of cannabinoids.

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO/c1-12-6-8-13(9-7-12)10-16(19)18-11-14-4-2-3-5-15(14)17/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITFTEFSLRYZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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